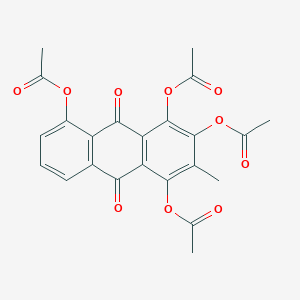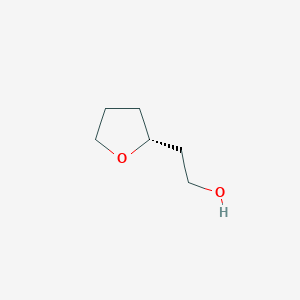
(R)-2-(Tetrahydrofuran-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Tetrahydrofuran-2-yl)ethanol is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a tetrahydrofuran ring, a five-membered ring containing four carbon atoms and one oxygen atom, attached to an ethanol group. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tetrahydrofuran-2-yl)ethanol typically involves the reduction of the corresponding tetrahydrofuran-2-carboxylic acid or its derivatives. One common method is the reduction of tetrahydrofuran-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Tetrahydrofuran-2-yl)ethanol may involve catalytic hydrogenation of tetrahydrofuran-2-carboxylic acid or its esters. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions. The choice of catalyst and reaction conditions can significantly influence the yield and enantiomeric purity of the product.
化学反応の分析
Types of Reactions
®-2-(Tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form tetrahydrofuran-2-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid or tetrahydrofuran-2-carbaldehyde.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the substituent introduced.
科学的研究の応用
®-2-(Tetrahydrofuran-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of ®-2-(Tetrahydrofuran-2-yl)ethanol depends on its specific application. In enzymatic reactions, the compound may act as a substrate for enzymes that catalyze the oxidation or reduction of alcohols. The chiral nature of the compound allows it to interact selectively with chiral active sites on enzymes, leading to enantioselective reactions. In pharmaceutical applications, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects.
類似化合物との比較
Similar Compounds
(S)-2-(Tetrahydrofuran-2-yl)ethanol: The enantiomer of ®-2-(Tetrahydrofuran-2-yl)ethanol with the opposite spatial arrangement.
Tetrahydrofuran-2-methanol: A reduced form of ®-2-(Tetrahydrofuran-2-yl)ethanol.
Tetrahydrofuran-2-carboxylic acid: An oxidized form of ®-2-(Tetrahydrofuran-2-yl)ethanol.
Uniqueness
®-2-(Tetrahydrofuran-2-yl)ethanol is unique due to its specific ®-configuration, which imparts distinct chemical and biological properties. The chiral nature of the compound allows for enantioselective interactions in chemical and biological systems, making it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition.
特性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC名 |
2-[(2R)-oxolan-2-yl]ethanol |
InChI |
InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2/t6-/m1/s1 |
InChIキー |
FCAJYRVEBULFKS-ZCFIWIBFSA-N |
異性体SMILES |
C1C[C@@H](OC1)CCO |
正規SMILES |
C1CC(OC1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






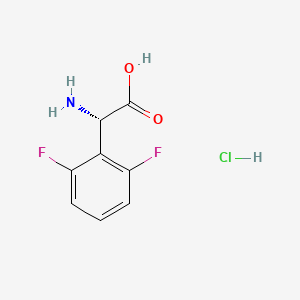
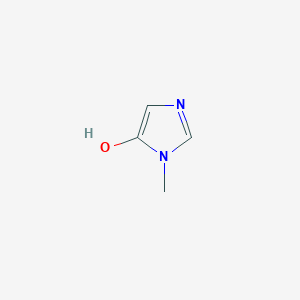
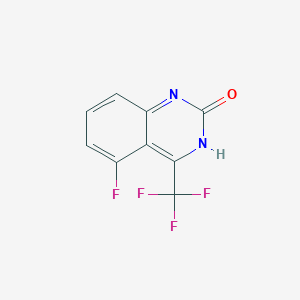
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

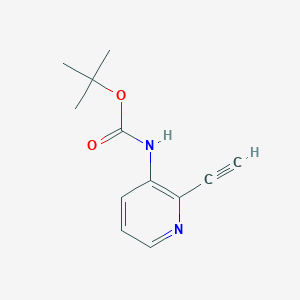
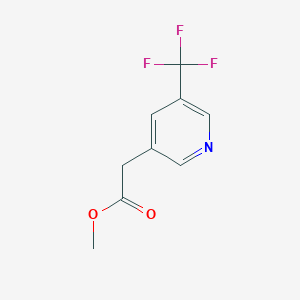
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
